molecular formula C13H18ClNO2 B2455079 [2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356537-32-1

[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B2455079
CAS RN: 356537-32-1
M. Wt: 255.74
InChI Key: AXIOEXHEXJKWDO-UHFFFAOYSA-N
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Description

The compound “[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine” is an organic molecule that contains a tetrahydrofuran ring, a phenoxy group, and an amine group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a tetrahydrofuran ring attached to a 4-chlorophenoxyethylamine moiety. The presence of the ether, amine, and chloro groups could significantly influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical for ethers, amines, and chloroaromatics. For instance, the amine group might participate in acid-base reactions, while the ether linkage could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and ether groups could impact its solubility in different solvents .

Mechanism of Action

[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee is believed to act as an electrophilic reagent, which means it can react with electron-rich substrates. This reaction can be used to synthesize a variety of organic compounds and pharmaceuticals. Additionally, [2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee can be used to catalyze the formation of carbon-carbon bonds, which is an important step in the synthesis of many pharmaceuticals.
Biochemical and Physiological Effects
[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee has not been studied extensively for its biochemical and physiological effects. However, it is believed to possess some mild antifungal activity, and it has been used as a reagent in the synthesis of various pharmaceuticals.

Advantages and Limitations for Lab Experiments

[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it can be used in a variety of synthesis reactions. Additionally, it can be used to catalyze the formation of carbon-carbon bonds, which is an important step in the synthesis of many pharmaceuticals. However, [2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee also has some limitations. It is not as effective as other reagents in some reactions, and it can be difficult to purify the product.

Future Directions

There are several possible future directions for research into [2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee. One possibility is to explore its potential as a reagent for the synthesis of other organic compounds. Additionally, further research could be done to determine its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis. Additionally, further research could be done to optimize the synthesis of [2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee and to explore its potential as a catalyst for the formation of carbon-carbon bonds. Finally, further research could be done to explore its potential as a reagent for the synthesis of other organic compounds.

Synthesis Methods

[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee is synthesized by a multi-step process that involves the reaction of 2-(4-chlorophenoxy)-ethanol with tetrahydrofuran (THF) in the presence of an acid catalyst. The reaction of these two compounds produces the desired product, which is then purified by column chromatography. The synthesis of [2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee can be further optimized by using different catalysts, solvents, and reaction conditions.

Scientific Research Applications

[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and amines. Additionally, [2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-aminee has been used as a catalyst in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents.

Safety and Hazards

As with any chemical compound, handling “[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c14-11-3-5-12(6-4-11)17-9-7-15-10-13-2-1-8-16-13/h3-6,13,15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIOEXHEXJKWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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